1-Nitrosocyclohexyl Acetate
Description
Contextualization within Acyloxy Nitroso Compound Research
Acyloxy nitroso compounds represent a significant area of research, largely because of their capacity to serve as sources for nitroxyl (B88944) (HNO), the one-electron reduced and protonated form of nitric oxide (NO). acs.orgacs.org HNO possesses a unique chemical and biological profile distinct from NO, making the development of reliable HNO donors a key objective for studying its properties and potential applications. acs.orgchemeurope.comdaneshyari.com
The reactivity and stability of acyloxy nitroso compounds, including the rate of HNO release, are heavily influenced by the structure of the acyl group. nih.govacs.org For instance, research has compared 1-nitrosocyclohexyl acetate (B1210297) with its analogues, such as 1-nitrosocyclohexyl pivalate (B1233124) and 1-nitrosocyclohexyl trifluoroacetate (B77799). nih.gov Kinetic studies have demonstrated that the rate of hydrolysis, which leads to HNO generation, is dependent on both pH and the nature of the ester group. nih.govacs.org The trifluoroacetate derivative, for example, hydrolyzes much more rapidly than the acetate or pivalate versions under similar conditions. nih.gov This modularity allows for the tuning of HNO release kinetics for specific experimental contexts. acs.org
The fundamental reaction for HNO generation from these compounds is hydrolysis, which yields HNO, an acid, and the corresponding ketone. nih.gov For 1-nitrosocyclohexyl acetate, this process yields nitroxyl, acetic acid, and cyclohexanone (B45756). chemeurope.com This decomposition pathway has established acyloxy nitroso compounds as a crucial class of HNO donors for chemical and biological investigations. acs.orgacs.org
| Compound Name | Common Abbreviation | Synthesis Precursors | Key Properties |
| This compound | NCA | Cyclohexanone oxime, Lead tetraacetate | Slow HNO donor at neutral pH, blue oil. nih.govnih.gov |
| 1-Nitrosocyclohexyl Pivalate | NCP | Cyclohexanone oxime, Lead tetraacetate, 2,2-dimethylpropanoic acid | More stable; does not appreciably decompose or release HNO under neutral conditions. nih.govnih.gov |
| 1-Nitrosocyclohexyl Trifluoroacetate | NCTFA | Cyclohexanone oxime, [Bis(trifluoroacetoxy)iodo]benzene (B57053) | Rapidly hydrolyzes to release HNO. nih.gov |
Significance as a Precursor and Reactive Intermediate in Organic Synthesis
Beyond its role as an HNO donor, this compound serves as a valuable precursor and reactive intermediate in various synthetic transformations. Its utility stems from the reactivity of the C-nitroso functionality.
Precursor for Ring-Expansion Reactions: A significant application of this compound is in ring-expansion reactions. Treatment of this compound with triphenylphosphine (B44618) (TPP) in a solvent like benzene (B151609) or toluene (B28343) triggers an exothermic reaction. daneshyari.comnih.gov This process involves a phosphine-mediated Beckmann-type rearrangement. daneshyari.commdpi.com The proposed mechanism suggests that the phosphine (B1218219) adds to the nitroso oxygen, leading to the loss of the acetate group and forming an electrophilic phosphonium (B103445) ion adduct. nih.gov A subsequent Beckman rearrangement of this intermediate results in ring expansion. nih.gov The initial product can then be hydrolyzed under acidic conditions (e.g., 1 M HCl) to yield caprolactam, a seven-membered lactam, in good yield. daneshyari.commdpi.comnih.gov This reaction highlights the compound's utility in transforming a six-membered ring into a larger, synthetically important heterocyclic structure. daneshyari.comnih.gov
| Reactant | Reagent | Product (after hydrolysis) | Yield | Reference |
| This compound | Triphenylphosphine (TPP) | Caprolactam | 55% (of intermediate) | mdpi.comnih.gov |
Reactive Intermediate in Cycloaddition Reactions: In a broader context, acyl nitroso compounds are known to participate in cycloaddition reactions. They can function as reactive N-O heterodienophiles in [4+2] cycloadditions with 1,3-dienes and as N-O enophiles in ene reactions with alkenes. nih.govsioc-journal.cn These reactions are powerful tools for constructing complex nitrogen-containing molecules. nih.gov While this reactivity is characteristic of the class, the specific behavior of this compound can be substrate-dependent. For example, one study noted that its reaction with α-methylstyrene did not yield the expected cycloaddition adduct; instead, the compound decomposed to cyclohexanone. ucl.ac.uk This indicates that for this compound, decomposition pathways can sometimes compete with or dominate over cycloaddition, depending on the reaction conditions and the nature of the reaction partner. nih.govucl.ac.uk
Synthesis and Downstream Products: The accessibility of this compound via the oxidation of cyclohexanone oxime makes it a readily available starting material. lookchem.com Its subsequent reactions lead to a variety of valuable chemical entities, solidifying its importance as a synthetic precursor.
| Compound Type | Compound Name | CAS Number |
| Upstream Precursors | Cyclohexanone oxime | 100-64-1 |
| Lead(IV) tetraacetate | 546-67-8 | |
| [Bis(acetoxy)iodo]benzene | 3240-34-4 | |
| Downstream Products | Caprolactam | 105-60-2 |
| Cyclohexanone | 108-94-1 | |
| Acetic acid-(1-nitro-cyclohexyl ester) | 13891-49-1 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1-nitrosocyclohexyl) acetate |
InChI |
InChI=1S/C8H13NO3/c1-7(10)12-8(9-11)5-3-2-4-6-8/h2-6H2,1H3 |
InChI Key |
GOPUAEYNVWXBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCCC1)N=O |
Synonyms |
1-nitrosocyclohexyl acetate |
Origin of Product |
United States |
Synthetic Methodologies for 1 Nitrosocyclohexyl Acetate
Oxidative Routes from Cyclohexanone (B45756) Oxime Precursors
Cyclohexanone oxime serves as the standard starting material for the synthesis of 1-Nitrosocyclohexyl Acetate (B1210297). The conversion hinges on the oxidation of the N-hydroxy group and the concurrent introduction of an acetoxy group at the carbon atom of the C=N double bond. Various oxidizing agents have been explored for reactions with oximes, with varying degrees of success and product outcomes.
Lead(IV) Tetraacetate-Mediated Synthesis
Lead(IV) tetraacetate (LTA) is a powerful oxidizing agent capable of effecting a range of transformations in organic synthesis, including the oxidation of oximes. rsc.orgrsc.org The reaction of ketoximes with LTA has been shown to be a viable method for the preparation of α-acetoxynitroso compounds.
While a detailed, modern experimental procedure specifically for the synthesis of 1-Nitrosocyclohexyl Acetate from cyclohexanone oxime using lead(IV) tetraacetate is not extensively documented in recent literature, historical studies on analogous structures provide strong evidence for this transformation. For instance, the oxidation of steroidal ketoximes with lead tetraacetate has been reported to yield the corresponding geminal acetoxynitroso derivatives. acs.orgdocumentsdelivered.comacs.org This suggests that cyclohexanone oxime would behave similarly, undergoing oxidation and acetoxylation at the C=N bond to form the target compound. The reaction is presumed to proceed through a mechanism involving the initial coordination of the lead species to the oxime, followed by an oxidative addition-elimination sequence.
Table 1: Analogous Lead(IV) Tetraacetate-Mediated Oxidation of a Ketoxime
| Starting Material | Oxidizing Agent | Product Type | Reference |
| Pregna-5,16-dien-3β-acetoxy-20-one oxime | Lead(IV) Tetraacetate | α-acetoxynitroso steroid | acs.orgdocumentsdelivered.comacs.org |
Alternative Oxidant Systems (e.g., [Bis(trifluoroacetoxy)iodo]benzene)
Hypervalent iodine reagents, such as [Bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), have emerged as milder and less toxic alternatives to heavy metal oxidants like lead(IV) tetraacetate for many organic transformations. wikipedia.orgorganic-chemistry.org However, their application to the synthesis of this compound from cyclohexanone oxime is not straightforward.
The reaction of ketoximes with hypervalent iodine(III) reagents typically does not yield geminal acetoxynitroso compounds. Instead, two primary reaction pathways are observed: regeneration of the parent ketone or the Beckmann rearrangement to form an amide (or lactam in the case of cyclic oximes). lucp.netresearchgate.netmasterorganicchemistry.com The outcome is highly dependent on the reaction conditions. For instance, the combination of a hypervalent iodine reagent like diacetoxyiodobenzene (B1259982) with a Lewis acid such as boron trifluoride etherate has been shown to effectively promote the Beckmann rearrangement of both aromatic and aliphatic ketoximes, including cyclohexanone oxime, to the corresponding amides. organic-chemistry.orgorganic-chemistry.org
Therefore, while hypervalent iodine reagents are potent oxidants, they are generally unsuitable for the synthesis of this compound as they favor alternative rearrangement or cleavage pathways over the desired acetoxylation-oxidation.
Influence of Reaction Conditions on Synthetic Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. When employing lead(IV) tetraacetate, key parameters to control include:
Solvent: The choice of solvent can influence the reaction rate and the stability of the product. Aprotic solvents that can dissolve both the oxime and the oxidant are typically preferred.
Temperature: Oxidation reactions are often exothermic. Maintaining a controlled temperature is crucial to prevent over-oxidation or decomposition of the desired nitroso compound.
Stoichiometry: The molar ratio of the oxidant to the cyclohexanone oxime must be carefully controlled. An excess of lead(IV) tetraacetate could lead to undesired side reactions and the formation of byproducts.
Reaction Time: The reaction should be monitored to determine the optimal time for completion, ensuring high conversion of the starting material without significant degradation of the product.
Table 2: General Influence of Reaction Parameters
| Parameter | General Effect on Synthesis |
| Temperature | Higher temperatures may increase reaction rate but can also lead to product decomposition. |
| Solvent | Can affect reagent solubility, reaction pathway, and product stability. |
| Stoichiometry | Precise control is needed to maximize yield and minimize byproduct formation. |
Considerations for Laboratory Scale Synthesis
Several factors must be taken into account when preparing this compound on a laboratory scale:
Purity of Starting Materials: The cyclohexanone oxime and the oxidizing agent should be of high purity to avoid the introduction of impurities that may complicate the reaction or purification. wikipedia.orgprepchem.comrsc.org
Purification of the Product: After the reaction is complete, the crude product mixture will contain the desired this compound, unreacted starting materials, the reduced form of the oxidant (e.g., lead(II) acetate), and any byproducts. Purification is typically achieved through techniques such as column chromatography or recrystallization. The choice of purification method will depend on the physical properties of the product and the impurities present.
Handling of Reagents and Products: Lead(IV) tetraacetate is a toxic heavy metal compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Nitroso compounds can be sensitive to light, heat, and air, and may be unstable. Therefore, they should be stored under appropriate conditions and handled with care.
Advanced Spectroscopic and Structural Characterization of 1 Nitrosocyclohexyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of 1-Nitrosocyclohexyl Acetate (B1210297). The spectra are consistent with the presence of a cyclohexyl ring and an acetate group attached to a nitroso-substituted carbon.
Detailed analysis of the ¹H NMR spectrum reveals multiplets in the regions typical for the methylene (B1212753) protons of a cyclohexane (B81311) ring. The chemical shifts for these protons generally appear between δ 1.2 and 1.8 ppm. The methyl protons of the acetate group are expected to present as a singlet.
The ¹³C NMR spectrum provides further structural confirmation. nih.govacs.org Characteristic signals for the carbons of the cyclohexyl ring are observed, along with the carbonyl and methyl carbons of the acetate group. nih.gov In benzene-d6, the chemical shifts for the cyclohexyl ring carbons appear at approximately 21.9, 24.9, 27.2, and 29.3 ppm. The carbon atom attached to the nitroso and acetate groups is found further downfield at around 122.8 ppm, and the carbonyl carbon of the acetate group is observed at approximately 175.5 ppm. nih.gov The presence of these signals confirms the monomeric nature of the compound in solution. acs.orgnih.gov
Table 1: Representative ¹³C NMR Chemical Shifts for 1-Nitrosocyclohexyl Acetate and a Related Compound.
| Compound | Solvent | Carbon Type | Chemical Shift (δ, ppm) |
|---|---|---|---|
| This compound Analogue | Benzene-d6 | CH₂ (Cyclohexyl) | 21.9 |
| CH₂ (Cyclohexyl) | 24.9 | ||
| CH₃ (Pivalate) | 27.2 | ||
| CH₂ (Cyclohexyl) | 29.3 | ||
| C (Pivalate) | 39.2 | ||
| C-NO | 122.8 | ||
| C=O (Pivalate) | 175.5 |
Data sourced from a study on 1-nitrosocyclohexyl pivalate (B1233124), a structurally similar compound. nih.gov
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound. The IR spectrum displays characteristic absorption bands that confirm the presence of the nitroso (N=O) and ester (C=O) functionalities. acs.orgnih.gov The N=O stretching vibration is a particularly important diagnostic peak for nitroso compounds. The monomeric form of acyloxy nitroso compounds is indicated by their IR spectra. acs.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Nitroso Group Characterization and Kinetic Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize the electronic transitions associated with the nitroso group and to monitor the kinetics of reactions involving this compound. As a distinctively blue-colored oil, it exhibits a characteristic absorption maximum in the visible region. nih.gov
For instance, a closely related compound, 1-nitrosocyclohexyl pivalate, shows a maximum absorption (λmax) at 665 nm in methanol (B129727), which is attributed to the n → π* transition of the nitroso group. nih.gov The disappearance of this absorption band over time can be monitored to study the decomposition kinetics of the compound. nih.gov For this compound itself, the absorption maximum is found at 667 nm, and its decay is used to follow its hydrolysis. nih.gov This technique is crucial for determining the stability and rate of HNO release from the compound under various conditions. nih.govwfu.edu
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular mass and investigating the fragmentation pathways of this compound. The structure of the compound is confirmed by mass spectrometry, which provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. nih.govacs.org
A common fragmentation pattern observed for acyloxy nitroso compounds is the loss of the nitroso group (NO), resulting in a significant fragment ion (M⁺-NO). nih.gov This characteristic loss is a key indicator in the mass spectrometric analysis of these compounds and can be used for their identification and quantification in complex mixtures. nih.gov
X-ray Crystallographic Analysis in Related Acyloxy Nitroso Compounds
Chemical Reactivity and Transformation Pathways of 1 Nitrosocyclohexyl Acetate
Hydrolytic Decomposition Mechanisms
pH-Dependent Hydrolysis Kinetics
The hydrolytic decomposition of 1-nitrosocyclohexyl acetate (B1210297) is significantly influenced by pH. Under basic aqueous conditions, the hydrolysis is rapid, with a reported half-life of 0.8 minutes in a solution of 0.1 N NaOH and methanol (B129727). nih.govnih.gov In contrast, under neutral buffered conditions (pH 7.6), the decomposition is considerably slower, with half-lives reported in the range of 800 to 890 minutes. nih.gov This demonstrates a clear dependence of the hydrolysis rate on the concentration of hydroxide (B78521) ions. acs.org The rate of hydrolysis is also influenced by the structure of the acyl group, with different ester groups leading to varying decomposition rates. nih.govacs.org For instance, 1-nitrosocyclohexyl trifluoroacetate (B77799) hydrolyzes much more rapidly than 1-nitrosocyclohexyl acetate, which in turn is faster than 1-nitrosocyclohexyl pivalate (B1233124) under similar conditions. nih.govwiley.com
The following table summarizes the kinetic data for the decomposition of this compound under different conditions:
| Condition | Half-life (t₁/₂) | Rate Constant (k) | Reference |
| 1:1 MeOH:Tris buffer (50 mM, pH = 7.6) | 800 min | 8.6 × 10⁻⁴ min⁻¹ (UV-Vis) | nih.gov |
| 1:1 MeOH:Tris buffer (50 mM, pH = 7.6) | 890 min | 7.8 × 10⁻⁴ min⁻¹ (GC-MS) | nih.gov |
| MeOH | 3261 min | 2.1 × 10⁻⁴ min⁻¹ | nih.gov |
| MeOH:0.1 N NaOH | 0.8 min | - | nih.gov |
| pH 7.4 phosphate (B84403) buffer/MeOH (cell-free) | ~13 hours | - | ahajournals.org |
Intermediacy of α-Hydroxy C-Nitroso Species
The hydrolysis of this compound is proposed to proceed through the formation of an unstable α-hydroxy C-nitroso intermediate. nih.govdaneshyari.com This intermediate is generated upon the hydrolytic cleavage of the acetate group. nih.gov The formation of this species is a key step in the decomposition pathway that ultimately leads to the release of other products. nih.govdaneshyari.com This same α-hydroxy C-nitroso intermediate is also implicated in other reactions, such as the formation of cyclic hydroxamic acids from the reaction of Piloty's acid with certain cyclic ketones under basic conditions. nih.govdaneshyari.com
Formation of Cyclohexanone (B45756) and Nitroxyl (B88944) (HNO)
Following its formation, the unstable α-hydroxy C-nitroso intermediate decomposes to yield cyclohexanone and nitroxyl (HNO). nih.govacs.orgnih.govdaneshyari.comchemeurope.com Cyclohexanone is consistently identified as the major organic product of the hydrolysis of this compound, regardless of the reaction rate. nih.gov The formation of nitroxyl is a significant outcome of this decomposition, and this compound is recognized as an HNO donor. nih.govacs.orgchemeurope.com The production of HNO is further evidenced by the detection of its dimerization and dehydration product, nitrous oxide (N₂O). acs.orgchemeurope.com The release of HNO from acyloxy nitroso compounds like this compound is a key aspect of their chemical and biological activity. acs.org
Reactions with Specific Reagents
Thiol-Mediated Reactions and Disulfide Formation Pathways
In the presence of thiols such as glutathione (B108866) (GSH) and N-acetylcysteine (NAC), the decomposition of this compound is accelerated. nih.gov Under neutral and basic conditions, the reaction with thiols leads to the formation of disulfides and cyclohexanone oxime as the major organic products. nih.gov This suggests a reaction pathway where the thiol directly interacts with the nitroso group. nih.gov A proposed mechanism involves the nucleophilic attack of the thiol on the nitroso group, which can lead to the formation of an N-hydroxysulfenamide intermediate. wiley.comnih.gov This intermediate can then react with another thiol molecule to form a disulfide bond and hydroxylamine (B1172632). nih.govahajournals.org This reactivity with thiols is a characteristic feature of HNO and its donors, and it is believed to be central to many of the biological effects of HNO. nih.govdaneshyari.com
Phosphine-Mediated Reactions: Beckmann-Type Rearrangements and Ring Expansion
This compound reacts with phosphines, such as triphenylphosphine (B44618) (TPP), in an exothermic reaction. nih.gov This reaction is significantly faster than the hydrolysis of this compound under neutral pH conditions. nih.gov The reaction with TPP leads to a Beckmann-type rearrangement, resulting in a ring expansion product. nih.govdaneshyari.com The proposed mechanism involves the initial addition of the phosphine (B1218219) to the oxygen atom of the nitroso group, with the concurrent loss of the acetate group, forming an electrophilic phosphonium (B103445) ion adduct. nih.gov This intermediate then undergoes a Beckmann rearrangement, leading to ring expansion and the formation of triphenylphosphine oxide. nih.gov The resulting ring-expanded product can be subsequently hydrolyzed to yield caprolactam. nih.govmsu.edu This phosphine-mediated reaction highlights the synthetic versatility of acyloxy nitroso compounds beyond their role as HNO donors. nih.gov
The following table shows the observed rate constant for the reaction of this compound with triphenylphosphine:
| Condition | Observed Rate Constant (k_obs) | Half-life (t₁/₂) | Reference |
| Pseudo-first order (10 equivalents TPP) | 3.5 min⁻¹ | 0.2 min | nih.gov |
Mechanistic Studies of Phosphine Adduct Formation
The reaction of this compound with phosphines, particularly triaryl phosphines like triphenylphosphine (TPP), has been a subject of detailed mechanistic investigation. nih.gov When this compound is treated with TPP in a solvent such as benzene (B151609) or toluene (B28343) at room temperature, a noticeable exothermic reaction occurs, characterized by the disappearance of the deep blue color associated with the nitroso group. nih.gov
Monitoring the reaction via UV-Vis spectrometry reveals a bimolecular reaction, with the rate showing a linear dependence on the phosphine concentration. nih.gov Under pseudo-first-order conditions with an excess of TPP, the reaction proceeds rapidly. nih.gov
The proposed mechanism involves the nucleophilic addition of the phosphine to the oxygen atom of the nitroso group. nih.gov This initial step is accompanied by the simultaneous loss of the acetate group, leading to the formation of a highly electrophilic phosphonium ion adduct. nih.gov This intermediate is key to the subsequent transformations of the molecule. nih.gov The formation of triphenylphosphine oxide as a major product, typically in high yield (around 95%), is a consistent observation in these reactions and has been confirmed by 31P NMR spectroscopy and mass spectrometry. nih.gov
This reactivity pattern is not unique to this compound. Similar acyloxy nitroso compounds, such as 1-nitrosocyclohexyl pivalate, also react with TPP to yield triphenylphosphine oxide and the corresponding pivalate ester, providing further support for the proposed mechanistic framework. nih.gov The general reaction of phosphines with electrophilic nitroso compounds is a well-established phenomenon, with the specific products depending on the structures of both the phosphine and the nitroso substrate. nih.govnih.gov
Table 1: Reaction Kinetics of this compound with Triphenylphosphine nih.gov
| Reactant Concentration | Observed Rate Constant (k_obs) | Half-life (t₁/₂) |
| This compound with 10 eq. TPP | 3.5 min⁻¹ | 0.2 min |
Synthetic Access to Caprolactam
A significant synthetic application of the reaction between this compound and triphenylphosphine is the production of ε-caprolactam, a valuable industrial monomer for the synthesis of Nylon 6. nih.govmdpi.comnih.govatamankimya.com The process is initiated by the phosphine-mediated reaction described previously, which ultimately leads to a Beckmann-type rearrangement. nih.govmdpi.comnih.gov
The proposed mechanism for this conversion is supported by several lines of evidence. The reaction of 1-chloro-1-nitrosocyclohexane (B1632812) with TPP proceeds through a similar ring expansion, providing precedence for this type of transformation. nih.gov Furthermore, conducting the reaction of this compound with TPP in the presence of excess pivalic acid results in the formation of the corresponding pivalate ester of the ring-expanded product, suggesting the trapping of a common intermediate. nih.gov
Table 2: Key Steps in the Conversion of this compound to Caprolactam nih.govmdpi.comnih.gov
| Step | Description | Key Intermediate/Product |
| 1 | Reaction with Triphenylphosphine | Electrophilic Phosphonium Ion Adduct |
| 2 | Beckmann Rearrangement | Seven-membered Ring Intermediate |
| 3 | Acetate Addition | Rearranged Acetate Product |
| 4 | Acid-Catalyzed Hydrolysis | ε-Caprolactam |
Intramolecular Ene Reactions of Functionalized Nitroso Compounds
The nitroso group is a versatile functional group in organic synthesis, capable of participating in various transformations, including ene reactions. ucl.ac.uk The intramolecular nitroso ene reaction, in particular, offers a powerful method for the synthesis of hydroxylamine derivatives, which can be further transformed into other valuable nitrogen-containing compounds like nitrones. ucl.ac.uk These nitrones can then be trapped through inter- or intramolecular cycloaddition reactions, opening avenues for diversity-oriented synthesis. ucl.ac.uk
While the provided search results discuss the broader context of intramolecular ene reactions of functionalized nitroso compounds, including their generation from precursors like oximes and nitro compounds, direct and specific examples involving this compound in this particular reaction type are not explicitly detailed. ucl.ac.uk However, the general principles of nitroso ene reactions are well-established. ucl.ac.ukresearcher.life These reactions typically involve the interaction of the nitroso group (the "enophile") with an alkene (the "ene" component) within the same molecule, leading to the formation of a new carbon-nitrogen bond and a hydroxylamine functionality. ucl.ac.uk
Theoretical studies on related systems, such as the intramolecular ene-like reactions of nitrile oxides, suggest that these processes can be complex, sometimes proceeding through stepwise mechanisms involving cyclic intermediates. acs.orgnih.gov The success of these reactions can be influenced by factors like the length and nature of the tether connecting the reacting groups and the presence of certain substituents. acs.orgnih.gov
Exploration of Other Electrophilic and Nucleophilic Reactivity
This compound exhibits both electrophilic and nucleophilic characteristics, leading to a range of chemical transformations.
As an electrophile, the nitrogen atom of the nitroso group is susceptible to attack by nucleophiles. This is exemplified by its reaction with thiols. nih.gov Nucleophilic addition of a protein thiol to the nitroso group of this compound yields an N-hydroxysulfenamide intermediate. This intermediate can then react with another thiol to form a disulfide or undergo rearrangement to a sulfinamide. nih.gov This reactivity highlights the potential of acyloxy nitroso compounds as thiol-modifying agents. nih.gov
The electrophilic nature of this compound is also evident in its hydrolysis. daneshyari.com Under basic conditions, the acetate group is hydrolyzed to form an unstable α-hydroxy C-nitroso species, which can then decompose. daneshyari.com In the case of this compound, this decomposition can lead to the formation of cyclohexanone and nitroxyl (HNO). daneshyari.com However, for smaller ring systems like 1-nitrosocyclopentyl acetate, a ring expansion to a cyclic hydroxamic acid is observed, driven by ring strain. daneshyari.com
Conversely, the acetate group can act as a nucleophile, although it is considered a weak nucleophile and a weak base. msu.edusaskoer.ca In principle, the acetate leaving group could participate in nucleophilic substitution reactions. mdpi.commsu.edusaskoer.ca The lone pair of electrons on the nitrogen atom of related compounds like amines can also impart nucleophilic character. libretexts.org
Kinetic and Mechanistic Investigations of 1 Nitrosocyclohexyl Acetate Reactivity
Quantitative Determination of Decomposition Rates
The decomposition rate of 1-Nitrosocyclohexyl Acetate (B1210297) is highly dependent on the chemical environment, particularly pH and solvent composition. nih.govnih.gov Under neutral conditions, such as in a 1:1 mixture of methanol (B129727) and Tris buffer (pH 7.6), the compound exhibits considerable stability with a half-life (t₁/₂) reported to be between 800 and 890 minutes. nih.govnih.gov In stark contrast, its decomposition is dramatically accelerated under basic conditions. In a mixture of methanol and 0.1 N sodium hydroxide (B78521), the half-life plummets to just 0.8 minutes. nih.govnih.gov
Kinetic monitoring of the compound's disappearance, often tracked by UV-Vis spectroscopy at its 667 nm absorbance maximum or by gas chromatography-mass spectrometry (GC-MS), allows for the calculation of specific rate constants (k). nih.gov In a neutral methanol/Tris buffer solution, the rate constant for decomposition has been determined to be approximately 8.6 × 10⁻⁴ min⁻¹ (via UV-Vis) and 7.8 × 10⁻⁴ min⁻¹ (via GC-MS). nih.gov When the reaction is conducted in pure methanol, the decomposition slows significantly, with a rate constant of 2.1 × 10⁻⁴ min⁻¹ and a corresponding half-life of 3261 minutes. nih.gov The primary organic product from these hydrolytic pathways is cyclohexanone (B45756). nih.gov
The structure of the ester group itself is a critical determinant of reactivity. A comparison among analogues shows that the rate of hydrolysis follows the order: 1-nitrosocyclohexyl trifluoroacetate (B77799) > 1-nitrosocyclohexyl acetate > 1-nitrosocyclohexyl pivalate (B1233124). nih.gov The trifluoroacetate derivative decomposes almost immediately upon contact with water, whereas the pivalate derivative is substantially more stable, with a half-life of 2268 minutes in neutral buffer. nih.govwiley.com
| Condition | Half-Life (t₁/₂) | Rate Constant (k) | Measurement Method | Reference |
|---|---|---|---|---|
| 1:1 MeOH:Tris buffer (50 mM, pH 7.6) | 800 min | 8.6 × 10⁻⁴ min⁻¹ | UV-Vis | nih.gov |
| 1:1 MeOH:Tris buffer (50 mM, pH 7.6) | 890 min | 7.8 × 10⁻⁴ min⁻¹ | GC-MS | nih.govnih.gov |
| MeOH:0.1 N NaOH | 0.8 min | N/A | N/A | nih.govnih.gov |
| Methanol (MeOH) | 3261 min | 2.1 × 10⁻⁴ min⁻¹ | N/A | nih.gov |
| Benzene (B151609)/Toluene (B28343) (with 10 eq. TPP) | 0.2 min | 3.5 min⁻¹ (k_obs) | UV-Vis | nih.gov |
Elucidation of Rate-Limiting Steps in Hydrolytic and Rearrangement Pathways
This compound can undergo reaction via distinct pathways, primarily hydrolysis or rearrangement, depending on the reagents present.
The principal hydrolytic pathway involves the base-catalyzed cleavage of the acetate ester group. daneshyari.comwfu.edu This initial hydrolysis is the rate-limiting step, yielding an unstable α-hydroxy C-nitroso intermediate. nih.govdaneshyari.com This transient species subsequently decomposes to release nitroxyl (B88944) (HNO) and cyclohexanone. nih.govdaneshyari.com This mechanism is favored in aqueous basic or neutral solutions and is the basis for the compound's function as an HNO donor. nih.govacs.org For larger, non-strained rings like the cyclohexyl system, this hydrolytic decomposition is the dominant route, unlike smaller, strained ring analogues (e.g., cyclopentyl) which tend to rearrange to cyclic hydroxamic acids under basic conditions. nih.govdaneshyari.com
A different mechanistic route, the Beckmann rearrangement, is initiated by nucleophiles like triphenylphosphine (B44618) (TPP). nih.govnih.gov When this compound is treated with TPP in a solvent like benzene, a bimolecular reaction occurs. nih.gov The proposed mechanism involves the nucleophilic addition of the phosphine (B1218219) to the nitroso group's oxygen atom, which facilitates the elimination of the acetate group and formation of an electrophilic phosphonium (B103445) ion adduct. nih.gov This intermediate then undergoes a rate-limiting Beckmann rearrangement, resulting in a ring expansion to a seven-membered ring product. nih.govnih.govmdpi.com Subsequent acid-catalyzed hydrolysis of this product yields caprolactam. nih.govnih.gov The rate of this pathway shows a linear dependence on the concentration of the phosphine, confirming that the interaction with the nucleophile is central to the rate-determining step. nih.gov
Influence of Solvent Environment and pH on Reaction Kinetics
The kinetics of this compound's reactions are profoundly influenced by the solvent and pH. As established, the rate of hydrolysis is exceptionally sensitive to pH. The compound is relatively stable at neutral pH (t₁/₂ ≈ 800-890 min) but decomposes with extreme rapidity in basic aqueous solutions (t₁/₂ = 0.8 min). nih.govnih.govnih.gov This pH dependency points to a mechanism initiated by hydroxide-ion-catalyzed ester hydrolysis. nih.govdaneshyari.com
The solvent medium itself is a critical factor. The hydrolytic decomposition is significantly slower in pure methanol (t₁/₂ = 3261 min) compared to aqueous methanol mixtures, indicating that water is essential for the rapid hydrolysis pathway. nih.govnih.gov In contrast, the rearrangement pathway induced by triphenylphosphine is typically conducted in non-polar aprotic solvents like benzene or toluene. nih.govmdpi.com In these environments, the reaction with TPP is very fast, with an observed half-life of 0.2 minutes under pseudo-first-order conditions, demonstrating that the solvent can be chosen to favor one mechanistic pathway over another. nih.gov
Trapping and Detection Methodologies for Reactive Intermediates
The study of this compound's reactivity relies on various methods to trap and detect the transient species formed during its decomposition. The disappearance of the starting material, a bright blue compound, can be monitored quantitatively using UV-Visible spectroscopy by following the decay of its characteristic absorbance at approximately 667 nm. nih.govnih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is also employed to track the concentration of the parent compound over time. nih.gov
The primary reactive intermediate released during hydrolysis is nitroxyl (HNO). acs.org Due to its high reactivity and short lifetime, HNO is typically not detected directly. Instead, its formation is confirmed by detecting its dimerization and dehydration product, nitrous oxide (N₂O), using headspace gas chromatography. nih.govnih.govnih.gov The formation of HNO can be further evidenced by trapping it with ferric heme proteins, which results in the formation of ferrous nitrosyl complexes that are detectable spectroscopically. acs.org
Specific chemical trapping agents are also instrumental. Thiols, such as glutathione (B108866) (GSH), can react with this compound, increasing its rate of decomposition. nih.gov However, the reaction outcome can be complex; under conditions that favor the thiolate anion, a direct reaction with the nitroso group can occur, yielding cyclohexanone oxime without the formation of HNO. nih.gov
Phosphines, especially triphenylphosphine (TPP), serve as effective reagents to trap the compound and divert it down a rearrangement pathway instead of hydrolysis. nih.govnih.gov The reaction between this compound and TPP is rapid and results in the formation of triphenylphosphine oxide and a seven-membered ring Beckmann rearrangement product. nih.govnih.gov These products are identified and quantified using techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and GC-MS, providing clear evidence for the rearrangement mechanism. nih.gov
Theoretical and Computational Studies of 1 Nitrosocyclohexyl Acetate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic distribution and bonding within 1-Nitrosocyclohexyl Acetate (B1210297). The blue color of this compound is a direct consequence of its electronic structure, specifically the n → π* electronic transition of the N-O bond. nih.gov This allows for easy monitoring of biochemical reaction kinetics. nih.gov
Solving the electronic structure problem is often the initial step for more complex chemical calculations, including determining reaction rates and molecular geometries. aps.org Modern quantum chemistry programs, such as ORCA, are capable of performing large-scale calculations to elucidate the electronic structure of complex molecules. These programs are used by a large community of researchers to predict a wide range of molecular properties.
Advanced computational methods, like the Hamiltonian simulation-based quantum-selected configuration interaction (HSB-QSCI), are being developed to handle even more complex systems. arxiv.org These methods have shown promise in accurately calculating the correlation energies in molecules, which is crucial for understanding their electronic behavior. arxiv.org
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in mapping out the reaction pathways and identifying the transition states involved in the chemical transformations of 1-Nitrosocyclohexyl Acetate. A key reaction of this compound is its hydrolysis, which leads to the release of nitroxyl (B88944) (HNO). nih.govacs.org The mechanism involves the cleavage of the ester bond. nih.gov
Theoretical calculations have been used to study the reaction of HNO with various biological molecules, such as thiols. nih.gov These studies have shown that the reaction pathway and the products formed are dependent on several factors, including the local environment's hydrophobicity and the presence of a base. wiley.com For instance, in a hydrophobic environment, the formation of a disulfide is favored. wiley.com The mechanism for the reaction with thiols is proposed to involve the nucleophilic attack of sulfur on the nitrogen atom of HNO, forming an N-hydroxysulfenamide intermediate. nih.gov This intermediate can then either react with another thiol to form a disulfide or rearrange to a sulfinamide. nih.gov
Computational studies have also elucidated the mechanism of HNO release from related compounds, suggesting that it can proceed through a tautomerization step followed by rapid dissociation. nih.gov
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound and related acyloxy nitroso compounds, their monomeric nature in solution is supported by infrared, proton, and carbon NMR spectra. nih.govacs.orgacs.org
The prediction of spectroscopic properties, such as the N-O bond distance and infrared stretching frequency, has been performed for the released HNO molecule. conicet.gov.ar The calculated N-O bond distance is approximately 1.211 Å, and the stretching frequency is about 200 cm⁻¹ lower than that of nitric oxide (NO), which is consistent with the addition of an electron to the π* antibonding orbital. conicet.gov.ar
| Predicted Spectroscopic/Structural Parameter | Value | Method/Observation |
| N→π* electronic transition | Blue Color | Visual Observation, UV-Vis Spectroscopy |
| Molecular State in Solution | Monomer | IR, ¹H NMR, ¹³C NMR Spectroscopy |
| HNO N-O Bond Distance | ~1.211 Å | Computational Prediction |
| HNO N-O Infrared Stretching Frequency | ~200 cm⁻¹ lower than NO | Computational Prediction |
Analysis of the Nitroxyl-Like Bent Configuration of the Nitroso Group
A significant structural feature of this compound, revealed by X-ray crystallography, is the "nitroxyl-like" bent configuration of the nitroso group. nih.govacs.orgacs.orgresearchgate.netscispace.com This bent geometry is noteworthy and has implications for the compound's reactivity and its ability to act as an HNO donor.
The HNO molecule itself has a bent structure, with an H-N-O angle of about 109°. conicet.gov.ar The bent configuration observed in this compound mimics this structure, suggesting a pre-disposition to release HNO. This structural feature is a key characteristic of this class of HNO donors. nih.govacs.org
Derivatives and Analogues of 1 Nitrosocyclohexyl Acetate: Synthesis and Comparative Reactivity
Synthesis of Related Acyloxy Nitroso Compounds (e.g., Pivalates, Trifluoroacetates)
The general synthetic strategy for 1-nitrosocyclohexyl acetate (B1210297) can be adapted to produce a variety of related acyloxy nitroso compounds. The most common method involves the oxidation of cyclohexanone (B45756) oxime in the presence of a suitable carboxylic acid. nih.govacs.orgnih.gov This approach allows for the incorporation of different acyl groups, thereby creating analogues with modified electronic and steric properties.
1-Nitrosocyclohexyl Pivalate (B1233124) (NCP): This analogue is synthesized by the oxidation of cyclohexanone oxime with lead(IV) tetraacetate. nih.gov The reaction is carried out in the presence of a significant excess of 2,2-dimethylpropanoic acid (pivalic acid). nih.gov The pivalic acid acts as the acyl donor, leading to the formation of the corresponding pivalate ester. The general procedure involves adding a solution of cyclohexanone oxime to a solution of lead(IV) tetraacetate and pivalic acid in a solvent like dichloromethane (B109758) at 0°C, followed by stirring at room temperature. nih.gov
1-Nitrosocyclohexyl Trifluoroacetate (B77799) (NCTFA): The synthesis of this highly reactive analogue can be achieved through similar oxidation strategies. One method employs the oxidation of cyclohexanone oxime with lead tetraacetate in the presence of excess trifluoroacetic acid. nih.gov An alternative and effective method involves the use of a hypervalent iodine reagent, [bis(trifluoroacetoxy)iodo]benzene (B57053), as the oxidant. nih.govnih.gov Reacting cyclohexanone oxime with [bis(trifluoroacetoxy)iodo]benzene in dichloromethane provides 1-nitrosocyclohexyl trifluoroacetate. nih.gov These acyloxy nitroso compounds are typically obtained as characteristic bright blue oils. nih.govnih.gov
| Compound | Precursors | Reagent | Reference |
| 1-Nitrosocyclohexyl Pivalate | Cyclohexanone oxime, 2,2-dimethylpropanoic acid | Lead(IV) tetraacetate | nih.gov |
| 1-Nitrosocyclohexyl Trifluoroacetate | Cyclohexanone oxime, Trifluoroacetic acid | Lead(IV) tetraacetate | nih.gov |
| 1-Nitrosocyclohexyl Trifluoroacetate | Cyclohexanone oxime | [Bis(trifluoroacetoxy)iodo]benzene | nih.gov |
Structure-Reactivity Relationships within the Acyloxy Nitroso Class
The chemical reactivity of acyloxy nitroso compounds is profoundly influenced by the nature of the ester (acyloxy) group attached to the carbon bearing the nitroso group. nih.govnih.gov The electronic properties of this substituent—whether it is electron-donating or electron-withdrawing—directly impact the stability and reaction pathways of the molecule. core.ac.uk
A key aspect of their reactivity is the hydrolysis to release nitroxyl (B88944) (HNO). nih.govacs.org The rate of this hydrolysis is dependent on the structure of the acyl group. nih.govnih.govnih.gov A clear trend emerges when comparing the acetate, pivalate, and trifluoroacetate derivatives:
1-Nitrosocyclohexyl Trifluoroacetate (NCTFA): The trifluoroacetate group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. wikipedia.org This effect significantly weakens the ester linkage and enhances the electrophilicity of the nitroso-bearing carbon, making the compound highly susceptible to nucleophilic attack, including hydrolysis. Consequently, NCTFA hydrolyzes very rapidly. nih.govnih.gov
1-Nitrosocyclohexyl Acetate (NCA): The acetate group is less electron-withdrawing than the trifluoroacetate. This results in a molecule with moderate stability and a slower rate of hydrolysis compared to NCTFA. nih.govnih.gov
1-Nitrosocyclohexyl Pivalate (NCP): The pivalate group, with its bulky tert-butyl substituent, is electron-donating and provides significant steric hindrance. This combination increases the stability of the compound, making it much more resistant to hydrolysis compared to both the acetate and trifluoroacetate analogues. nih.govnih.govplos.org
This relationship can be summarized by the following reactivity order towards hydrolysis: Trifluoroacetate > Acetate > Pivalate . nih.govnih.gov This trend highlights that the lability of the acyloxy group as a leaving group is a critical determinant of the compound's reactivity. X-ray crystallographic analysis of related compounds reveals that the C-N-O bond angle has a "nitroxyl-like" bent configuration, which is a key structural feature of this class. nih.govacs.orgnih.gov
Ring-Expanded Derivatives from Analogous Precursors
The chemistry of acyloxy nitroso compounds extends beyond simple hydrolysis. Under specific conditions, analogues derived from smaller cyclic ketones can undergo ring-expansion reactions, yielding structurally complex heterocyclic products.
When oximes derived from four- and five-membered ring ketones, such as cyclopentanone (B42830), are converted to their corresponding acyloxy nitroso derivatives (e.g., 1-nitrosocyclopentyl acetate), they can undergo a strain-based ring expansion upon basic hydrolysis. nih.gov This reaction yields six-membered cyclic hydroxamic acids. daneshyari.comnih.gov This transformation is believed to proceed through an α-hydroxy C-nitroso intermediate, which rearranges to insert the -NOH group into the ring. daneshyari.comnih.gov For substituted cyclopentanone derivatives, this insertion occurs regioselectively at the more substituted carbon position. daneshyari.comnih.gov
Furthermore, this compound itself can serve as a precursor for a seven-membered ring system through a different mechanism. nih.gov Treatment of this compound with triphenylphosphine (B44618) (TPP) at room temperature induces a Beckmann-type rearrangement. nih.govmdpi.comnih.gov The proposed mechanism involves the addition of the phosphine (B1218219) to the nitroso oxygen, followed by loss of the acetate group to form an electrophilic phosphonium (B103445) ion adduct. nih.gov This intermediate then undergoes ring expansion, ultimately leading to the formation of caprolactam after hydrolysis. nih.govmdpi.comnih.govresearchgate.net This reaction provides a pathway to lactams from acyloxy nitroso compounds. daneshyari.com
1 Nitrosocyclohexyl Acetate As a Chemical Source of Nitroxyl Hno
Chemical Generation and Detection Methodologies for Nitroxyl (B88944)
1-Nitrosocyclohexyl acetate (B1210297) (NCA) belongs to the class of acyloxy nitroso compounds, which serve as valuable chemical sources for the in situ generation of nitroxyl (HNO). nih.gov The primary mechanism for HNO release from NCA is hydrolysis. nih.govdntb.gov.ua This reaction can be catalyzed by either acid or base, proceeding through the cleavage of the ester bond to form an unstable nitroso alcohol intermediate. This intermediate subsequently decomposes to yield HNO, along with a corresponding ketone (cyclohexanone) and an acid. nih.govresearchgate.net
The generation of HNO from 1-nitrosocyclohexyl acetate can be summarized by the following chemical process:
Step 1: Hydrolysis: The ester group of this compound is hydrolyzed, leading to the formation of an unstable nitroso alcohol derivative.
Step 2: Decomposition: The nitroso alcohol intermediate rapidly decomposes to release nitroxyl (HNO) and cyclohexanone (B45756). nih.gov
Due to the high reactivity and short lifetime of HNO, its detection relies on indirect methods that monitor its unique reaction products. rsc.org A common and definitive method for confirming HNO generation is the detection of nitrous oxide (N₂O). nih.gov HNO rapidly dimerizes in aqueous solution to form hyponitrous acid (H₂N₂O₂), which then dehydrates to N₂O. nih.gov Gas chromatography headspace analysis is frequently employed to quantify the N₂O produced, providing strong evidence for the release of HNO. nih.govnih.gov For instance, the decomposition of this compound in a mixture of methanol (B129727) and neutral phosphate (B84403) buffer has been shown to generate a 24% yield of nitrous oxide, confirming HNO formation. nih.govresearchgate.net
Another significant detection strategy involves the use of fluorescent probes. nih.gov These probes are designed to react specifically with HNO, resulting in a measurable change in fluorescence. rsc.org For example, probes based on the reduction of copper(II) to copper(I) by HNO, which then triggers the fluorescence of a reporter molecule, have been developed for sensitive and selective HNO detection. nih.gov The reaction of HNO with triarylphosphines to form aza-ylides, which can be detected by ³¹P NMR spectroscopy or through fluorescently tagged phosphines, is another established detection method. researchgate.net Electrochemical sensors, such as those utilizing cobalt porphyrin complexes, can also provide time-resolved quantification of HNO at nanomolar concentrations. nih.gov
Comparative Analysis with Other Nitroxyl Donors in Chemical Systems (e.g., Angeli's Salt, Piloty's Acid)
This compound (NCA) presents a distinct profile as an HNO donor when compared to more traditional donors like Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃) and Piloty's acid (N-hydroxybenzenesulfonamide). nih.govnih.gov The primary differences lie in their release kinetics, by-products, and the conditions required for optimal HNO generation.
Angeli's Salt (AS): AS is one of the most widely used HNO donors, known for its rapid release of HNO at physiological pH (pH 7.4), with a half-life of approximately 2-3 minutes. nih.govresearchgate.net The decomposition of Angeli's salt yields HNO and one equivalent of nitrite (B80452) (NO₂⁻). nih.govnih.gov While its fast kinetics are useful for bolus applications, the concomitant production of nitrite can complicate the interpretation of experimental results, as nitrite itself has biological activity. nih.gov Furthermore, under acidic conditions (pH < 5), the decomposition pathway of AS shifts to produce nitric oxide (NO) instead of HNO. nih.govresearchgate.net
Piloty's Acid (PA): Piloty's acid is another established HNO donor, but its utility in biological systems is limited by its pH-dependent decomposition. nih.gov PA requires deprotonation to release HNO, a process that occurs very slowly at neutral pH (t½ ≈ 5,500 minutes). caymanchem.com Its effectiveness as an HNO source significantly increases only under basic conditions (pH > 8). nih.govcaymanchem.com This requirement for high pH is often incompatible with physiological conditions. nih.gov The decomposition by-product is a benzenesulfinate (B1229208) anion. caymanchem.com
This compound (NCA): In contrast to AS and PA, NCA is characterized as a long-acting, slow-release HNO donor. nih.govnih.gov It hydrolyzes slowly at neutral pH, providing a low-level, steady-state release of HNO over several hours. nih.gov The half-life for HNO release from NCA under neutral buffer conditions is reported to be between 800 and 890 minutes. nih.gov This prolonged release profile is advantageous for experiments requiring sustained HNO exposure. nih.gov A significant benefit of NCA and other acyloxy nitroso compounds is that their decomposition does not produce nitrite as a by-product. nih.gov Studies have shown that NCA generates only minimal amounts of NO (<1%) and total nitrate/nitrite (3-4%), making it a more selective source of HNO compared to Angeli's salt. nih.gov
Below is a comparative table summarizing the key characteristics of these HNO donors.
| Feature | This compound (NCA) | Angeli's Salt (AS) | Piloty's Acid (PA) |
| Class | Acyloxy Nitroso Compound | Inorganic Salt (Trioxodinitrate) | N-Hydroxysulfonamide |
| Release Kinetics (t½ at pH 7.4) | Slow (~800-890 min) nih.gov | Fast (~2-3 min) nih.govresearchgate.net | Very Slow (~5,500 min) caymanchem.com |
| Optimal pH for HNO Release | Neutral to Basic nih.govnih.gov | pH 4-8 nih.gov | Basic (pH > 8) nih.govcaymanchem.com |
| Primary By-products | Cyclohexanone, Acetate nih.gov | Nitrite (NO₂⁻) nih.gov | Benzenesulfinate caymanchem.com |
| NO/NO₂⁻ Co-release | Minimal (<1% NO, 3-4% NO₂⁻/NO₃⁻) nih.gov | Significant NO₂⁻; NO at low pH nih.govnih.gov | Can form NO under aerobic conditions nih.gov |
Engagement in General Chemical Redox Processes
The chemistry of this compound is intrinsically linked to redox processes, primarily through the generation and subsequent reactions of its product, nitroxyl (HNO). HNO is a redox-active molecule, positioned as the one-electron reduced congener of nitric oxide (NO). researchgate.netahajournals.org
The generation of HNO from this compound is a hydrolytic process rather than a direct redox reaction of the parent compound. nih.gov However, the released HNO is a potent electrophile and participates in numerous redox reactions. researchgate.net A key reaction of HNO is its rapid dimerization to hyponitrous acid, which subsequently decomposes to nitrous oxide (N₂O) and water. nih.gov
A significant redox reaction involving HNO is its interaction with molecular oxygen. Under aerobic conditions at physiological pH, HNO reacts with oxygen to form peroxynitrite (ONOO⁻), a powerful and biologically significant oxidizing and nitrating agent. epa.gov The second-order rate constant for the reaction between HNO and oxygen has been determined to be approximately 1.8 × 10⁴ M⁻¹s⁻¹. epa.gov This pathway highlights an important aspect of the redox chemistry initiated by HNO donors like NCA in aerobic environments.
Furthermore, HNO readily reacts with soft nucleophiles, particularly thiols, which is a cornerstone of its chemical and biological activity. nih.gov The reaction with thiols (RSH) can lead to the formation of sulfinamides (RS(O)NH₂) or disulfides (RSSR), depending on the reaction conditions and the structure of the thiol. This reactivity with thiol groups, such as those in cysteine residues within proteins or in small molecules like glutathione (B108866), represents a major pathway through which HNO exerts its effects and is fundamentally a redox process. nih.govnih.gov
While this compound is considered a selective HNO donor, the possibility of side reactions producing other nitrogen oxides exists, though it is minimal. It has been reported to generate very small amounts of nitric oxide (0.4%–0.5%) and nitrite (3%–4%). nih.govresearchgate.net The formation of even trace amounts of NO, a free radical, introduces another layer to the potential redox chemistry associated with this donor.
Advanced Synthetic Applications of 1 Nitrosocyclohexyl Acetate in Organic Synthesis
Ring Expansion Reactions for the Synthesis of Cyclic Hydroxamic Acids
A notable application of 1-nitrosocyclohexyl acetate (B1210297) and related acyloxy nitroso compounds lies in their ability to facilitate ring expansion reactions, particularly for the synthesis of cyclic hydroxamic acids from smaller ring ketones. nih.govdaneshyari.com While the basic hydrolysis of 1-nitrosocyclohexyl acetate itself primarily leads to decomposition to cyclohexanone (B45756) and nitroxyl (B88944) (HNO), its analogs derived from strained four- and five-membered ring ketones undergo a productive ring expansion. nih.govdaneshyari.com
The process typically begins with the conversion of a cyclic ketone to its corresponding oxime. daneshyari.com Treatment of the oxime with lead(IV) tetraacetate then furnishes the bright blue acyloxy nitroso compound. daneshyari.comnih.gov Subsequent basic hydrolysis of this intermediate does not simply result in decomposition but instead triggers a ring expansion to yield a cyclic hydroxamic acid. nih.govdaneshyari.com
The proposed mechanism for this transformation involves the basic hydrolysis of the acetate group to form an unstable α-hydroxy C-nitroso species. nih.govdaneshyari.com In strained systems, such as those derived from cyclobutanone (B123998) and cyclopentanone (B42830), this intermediate undergoes a rearrangement where the –NOH group inserts into a carbon-carbon bond of the ring, leading to the ring-expanded cyclic hydroxamic acid. nih.govdaneshyari.com This strain-driven rearrangement is a key feature that distinguishes the reactivity of acyloxy nitroso compounds derived from smaller rings from their less-strained six-membered ring counterparts. nih.gov
Research has shown that this method can be highly regioselective. For instance, in reactions involving substituted cyclopentanones, the –NOH group preferentially inserts at the more substituted carbon position. daneshyari.com This regioselectivity, coupled with good to excellent yields, underscores the synthetic utility of this ring expansion strategy. daneshyari.com
Table 1: Ring Expansion of Acyloxy Nitroso Compounds to Cyclic Hydroxamic Acids daneshyari.com
| Starting Ketone | Acyloxy Nitroso Intermediate | Cyclic Hydroxamic Acid Product | Yield (%) |
| Cyclopentanone | 1-Nitrosocyclopentyl acetate | 6-membered cyclic hydroxamic acid | 25 |
| Cyclobutanone | 1-Nitrosocyclobutyl acetate | 5-membered cyclic hydroxamic acid | 12-81 |
| Substituted Cyclopentanones | Substituted 1-nitrosocyclopentyl acetates | Substituted 6-membered cyclic hydroxamic acids | Varies |
Preparation of Nitrogen-Containing Heterocycles through Rearrangement Pathways
The chemistry of this compound extends beyond simple ring expansions to the synthesis of various nitrogen-containing heterocycles through carefully orchestrated rearrangement pathways. A prominent example is its connection to the Beckmann rearrangement, a classic reaction for converting oximes to amides or lactams. oup.comwikipedia.orgmasterorganicchemistry.com While not a direct participant in the classical acid-catalyzed Beckmann rearrangement, the chemistry of this compound provides an alternative entry into related transformations.
The hydrolysis of this compound yields an intermediate that can be conceptually linked to the intermediates of the Beckmann rearrangement. nih.govdaneshyari.com The archetypal Beckmann rearrangement transforms cyclohexanone oxime into ε-caprolactam, the monomer for Nylon 6. wikipedia.orgucm.eschemcess.com This industrial process is typically catalyzed by strong acids like sulfuric acid. wikipedia.orggoogle.com
The formation of an α-hydroxy C-nitroso species from this compound hydrolysis presents a reactive intermediate that can undergo rearrangements akin to those in the Beckmann pathway. nih.govdaneshyari.com This reactivity opens avenues for developing milder or alternative conditions for lactam synthesis. For instance, the rearrangement of oximes can be promoted by various reagents other than strong acids, and the study of intermediates like those derived from this compound contributes to a deeper understanding of these transformations. wikipedia.orgnih.gov
Furthermore, the nitroso functionality itself can participate in cycloaddition reactions, which serve as a foundation for constructing more complex heterocyclic systems. nih.gov Acyl nitroso compounds, generated from precursors like this compound, are known to react as N-O heterodienophiles with 1,3-dienes. nih.gov These reactions provide a powerful tool for the synthesis of nitrogen- and oxygen-containing six-membered rings, which are prevalent motifs in a wide array of natural products and biologically active molecules. beilstein-journals.org
Divergent Synthetic Strategies Utilizing the Nitroso Functionality
The electrophilic nature of the nitroso group in this compound and its derivatives is a key feature that enables a variety of divergent synthetic strategies. nih.govnih.gov This reactivity allows for the controlled formation of new bonds and the introduction of nitrogen-based functionality into organic molecules.
One significant application is the reaction of acyloxy nitroso compounds with nucleophiles. For example, treatment of this compound with triphenylphosphine (B44618) results in a rapid, exothermic reaction to produce triphenylphosphine oxide in high yield. nih.gov This demonstrates the potent electrophilicity of the nitroso group and its ability to act as an oxygen atom transfer reagent.
Moreover, the nitroso group can participate in ene reactions. ucl.ac.uk Acyl nitroso compounds can react with alkenes bearing an allylic hydrogen in an ene reaction to form N-substituted hydroxamic acids. nih.gov This transformation provides a direct method for the C-N bond formation and the introduction of a hydroxamic acid moiety, a functional group of significant interest in medicinal chemistry due to its metal-chelating properties. wfu.edu
The ability of this compound to serve as a precursor to the nitroxyl (HNO) molecule upon hydrolysis also contributes to its synthetic versatility. acs.orgnih.govnih.gov HNO itself is a reactive species with unique chemical properties that can be harnessed in synthesis. nih.gov The controlled release of HNO from donors like this compound allows for its in situ utilization in reactions, avoiding the challenges associated with handling the transient molecule directly. nih.govwiley.com
These divergent pathways, stemming from the inherent reactivity of the nitroso group, position this compound as a valuable tool for the construction of diverse and complex molecular architectures, particularly in the realm of nitrogen-containing compounds. mdpi.commdpi.commdpi.com
Future Research Avenues in the Chemical Sciences of 1 Nitrosocyclohexyl Acetate
Development of Novel and Green Synthetic Routes
The classical synthesis of 1-Nitrosocyclohexyl Acetate (B1210297) involves the oxidation of cyclohexanone (B45756) oxime using lead tetraacetate. acs.orgnih.gov While effective, the high toxicity of lead-based reagents presents a significant drawback, compelling the development of more environmentally benign synthetic alternatives.
Future research in this area will likely focus on several promising "green" strategies:
Hypervalent Iodine Reagents: The use of hypervalent iodine compounds, such as [bis(trifluoroacetoxy)iodo]benzene (B57053), has already been shown to be a viable alternative to lead tetraacetate for the synthesis of acyloxy nitroso compounds. nih.gov Further exploration into the scope and efficiency of a wider range of recyclable and less toxic hypervalent iodine reagents is a key research direction.
Catalytic Oxidations: A significant leap forward would be the development of catalytic oxidation systems. This could involve transition-metal catalysis or organocatalysis, using clean oxidants like molecular oxygen or hydrogen peroxide. Such methods would drastically reduce the generation of stoichiometric toxic waste.
Enzymatic Synthesis: Biocatalysis offers a particularly mild and sustainable approach. Research into the use of enzymes like laccases or a combination of oxidases and peroxidases, which can utilize air as the terminal oxidant, is a frontier in the green synthesis of nitroso compounds. acs.org The high selectivity of enzymes could also allow for the synthesis of complex, chiral acyloxy nitroso analogues.
Electrochemical Methods: Electrochemical synthesis represents another metal-free and oxidant-free strategy. The development of electrochemical methods for the nitrosation of secondary amines has been reported, and adapting this technology for the synthesis of 1-Nitrosocyclohexyl Acetate from suitable precursors is a logical and innovative next step.
Exploration of Undiscovered Reactivity Profiles and Catalytic Applications
The known reactivity of this compound is largely centered on its hydrolysis to produce HNO and its reaction with specific nucleophiles like thiols and phosphines. nih.govnih.govmdpi.com The reaction with triphenylphosphine (B44618), for instance, leads to a Beckmann rearrangement, yielding caprolactam. mdpi.comnih.gov However, the full scope of its chemical behavior remains largely untapped.
Future explorations should include:
Reaction with Diverse Nucleophiles: A systematic investigation of its reactivity with a broader range of nucleophiles beyond thiols and phosphines, such as carbanions, enolates, and organometallic reagents, is needed. This could unveil new pathways for carbon-nitrogen bond formation.
Cycloaddition Reactions: While acyloxy nitroso compounds are known to act as N-O heterodienophiles in Diels-Alder reactions and participate in ene reactions, the full potential of this compound in these cycloadditions has not been thoroughly explored. daneshyari.comnih.gov Studying its reactivity with a wide array of dienes and enes could lead to the synthesis of novel heterocyclic scaffolds.
Oxidizing Agent: The nitroso group is inherently electrophilic and has oxidizing capabilities. Future work could explore the potential of this compound and its analogues as selective oxidizing agents for various functional groups in organic synthesis.
Catalytic Applications: A truly innovative direction would be to investigate whether this compound or its derivatives can act as catalysts themselves. For instance, they could potentially mediate oxidation reactions or participate in catalytic cycles involving radical intermediates.
| Reactant Type | Known Reaction with this compound | Potential Future Research Area |
| Water | Hydrolysis to form cyclohexanone and nitroxyl (B88944) (HNO) | Investigation of reaction kinetics under various catalytic conditions. |
| Thiols | Nucleophilic attack on the nitroso group, leading to cyclohexanone oxime and disulfides | Exploring the reaction with a wider variety of thiols and its application in dynamic covalent chemistry. |
| Phosphines | Beckmann rearrangement to form caprolactam | Use of chiral phosphines for asymmetric transformations. |
| Dienes/Enes | Hetero-Diels-Alder and ene reactions | Systematic study of stereoselectivity and application in complex molecule synthesis. |
| Organometallics | Largely unexplored | Reactions with Grignard reagents, organolithiums, etc., for C-N bond formation. |
Advanced Mechanistic Studies Utilizing State-of-the-Art Analytical Techniques
A deeper understanding of the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new applications. While the general mechanism of HNO release via hydrolysis is understood to involve an unstable α-hydroxy C-nitroso intermediate, a more detailed picture can be obtained using modern analytical methods. daneshyari.com
Future mechanistic studies could employ:
Computational Chemistry: High-level Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of its various reactions. conicet.gov.arresearchgate.net This would provide invaluable insights into transition states, reaction barriers, and the influence of substituents on reactivity, guiding the rational design of new experiments.
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy could be used to directly observe the formation and decay of short-lived intermediates, such as the initial adducts with nucleophiles or the proposed α-hydroxy C-nitroso species, on their natural timescale. researchgate.netuci.edumdpi.comnih.gov
Advanced NMR Spectroscopy: Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique for studying radical reaction mechanisms. wikipedia.orgnih.govnih.gov Given that some reactions of nitroso compounds may involve radical pathways, CIDNP studies could provide definitive evidence for their involvement. Advanced 2D NMR techniques could also be used to characterize transient species trapped at low temperatures.
Rational Design of Tailored Analogues for Specific Chemical Transformations and Controlled Reactivity
The principle of tuning the properties of this compound by modifying its structure has been established, primarily to control the rate of HNO release for biological applications. For example, analogues with different acyl groups, such as 1-nitrosocyclohexyl pivalate (B1233124) and 1-nitrosocyclohexyl trifluoroacetate (B77799), exhibit significantly different stabilities and rates of hydrolysis. nih.govnih.gov This concept can be extended to the design of analogues for purely chemical purposes.
Future research in this domain should focus on:
Q & A
Q. How is NCA synthesized and characterized for research applications?
NCA is synthesized via oxidation of cyclohexanone oxime using lead tetraacetate in the presence of acetic acid, yielding a bright blue oil . Structural confirmation employs H and C NMR spectroscopy to identify nitroso (N=O) and carbonyl (C=O) groups, mass spectrometry for molecular fragmentation patterns, and elemental analysis (>95% purity) . UV-Vis spectroscopy confirms its at 667 nm (), while IR spectroscopy detects characteristic N=O (1561 cm) and C=O (1750 cm) stretches .
Q. What are the decomposition kinetics of NCA under varying pH and solvent conditions?
NCA decomposes via hydrolysis to release HNO, with kinetics monitored via UV-Vis (667 nm decay) or GC-MS (loss of M-NO fragment). At pH 7.6 (MeOH:Tris buffer), () . Stability increases in pure MeOH (), while rapid decomposition occurs in basic conditions (0.1 N NaOH, ) . Trifluoroacetate derivatives (e.g., 1-nitrosocyclohexyl trifluoroacetate) decompose immediately in aqueous media, highlighting ester group lability .
Q. How does NCA function as an HNO donor, and what analytical methods confirm HNO release?
NCA hydrolyzes to form HNO and cyclohexanone, with HNO dimerizing to NO, quantified via gas chromatography headspace analysis (12–57% yield depending on ester substituents) . Ferric heme complexes (e.g., metmyoglobin) trap HNO as Fe-NO adducts, validated via UV-Vis and EPR spectroscopy . Competition assays with HNO scavengers (e.g., glutathione) and NO-selective probes (e.g., cPTIO) confirm HNO specificity over NO in biological systems .
Advanced Research Questions
Q. What mechanisms underlie NCA-induced vasodilation and antiplatelet effects?
NCA relaxes pre-constricted aortic rings (EC = 4.4 µM) via endothelium-independent pathways, involving soluble guanylyl cyclase (sGC), calcitonin gene-related peptide (CGRP) receptors, and voltage-dependent K channels. Inhibition by ODQ (sGC inhibitor) and CGRP8-37 reduces vasodilation by 60–70% . In platelets, NCA suppresses thromboxane A2-induced aggregation via cGMP-dependent phosphorylation of TxA2 receptors, demonstrated using cGMP ELISA and Western blotting .
Q. How do contradictions in NCA’s decomposition kinetics inform experimental design?
Early studies reported rapid NCA decomposition in basic conditions (), but subsequent work in neutral buffers observed slower kinetics () . This discrepancy underscores the pH-dependence of ester hydrolysis and highlights the need to standardize solvent systems (e.g., avoiding NaOH unless studying base-catalyzed pathways). Researchers must pre-test decomposition rates under specific experimental conditions to avoid artifacts in biological assays.
Q. How does NCA modify thiol-containing proteins like GAPDH and STAT3?
NCA reacts with cysteine thiols to form sulfinamides or disulfides. In glyceraldehyde-3-phosphate dehydrogenase (GAPDH), NCA generates a reversible disulfide at Cys and irreversible sulfinic acid/sulfinamide adducts, validated via SDS-PAGE and LC-MS . Similarly, NCA and its non-HNO-donor analog NCP inhibit STAT3 phosphorylation (Y705) in endothelial cells by oxidizing redox-sensitive cysteines, detected via dimedone-based sulfenic acid labeling and fluorescein-maleimide assays .
Q. What role does NCA play in enhancing cardiac myofilament Ca2+^{2+}2+ sensitivity?
NCA increases force generation () and Ca sensitivity () in skinned cardiac muscles by promoting disulfide bonds between actin-tropomyosin and myosin heavy chain-light chain 1. Biotin-switch assays and LC-MS/MS identify these modifications, reversible by dithiothreitol (DTT), confirming redox-based regulation . Contrasting effects with Angeli’s salt (which increases without altering ) suggest distinct cysteine targets .
Q. How does NCA’s HNO release profile compare to other donors in long-term studies?
NCA’s slow hydrolysis () provides sustained HNO release, unlike rapid donors like Angeli’s salt () . In chronic models (e.g., apolipoprotein E-deficient mice), NCA maintains vasorelaxation efficacy, whereas fast donors induce tolerance via oxidative stress. Researchers should select donors based on desired HNO flux: NCA for prolonged exposure, Angeli’s salt for acute bursts .
Methodological Considerations
- Kinetic Studies : Use UV-Vis (667 nm) or GC-MS to track NCA decomposition. Pre-equilibrate solvents to avoid pH drift .
- Protein Modifications : Combine biotin-switch assays with LC-MS/MS to map cysteine oxidation sites .
- Cell Signaling : Pretreat cells with NCA (1–10 µM, 1 h) and use phospho-specific antibodies (e.g., p-STAT3 Y705) for Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
